molecular formula C20H20BrN3O3 B10984798 N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10984798
M. Wt: 430.3 g/mol
InChI Key: ZFYZQPQJQMNSNP-UHFFFAOYSA-N
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Description

The compound N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a phenyl group at position 1, a 5-oxo group, and a 2-bromophenylcarbamoylethyl side chain. The bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions through steric and electronic effects .

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

N-[2-[(2-bromobenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20BrN3O3/c21-17-9-5-4-8-16(17)20(27)23-11-10-22-19(26)14-12-18(25)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,26)(H,23,27)

InChI Key

ZFYZQPQJQMNSNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Core Pyrrolidine Ring Formation

The 5-oxo-pyrrolidine core is typically constructed via cyclization reactions. A prominent approach involves the Pauson-Khand reaction , which facilitates the formation of bicyclic intermediates from allenynes. For instance, propargyl esters derived from amino acids undergo Claisen rearrangement to generate allenes, which are subsequently subjected to Mo(CO)₆-mediated cyclization to yield pyrrolidinones . This method, reported in the synthesis of tricyclic pyrrole-2-carboxamides, achieves diastereomeric ratios of 3:1, with the major isomer isolated via chromatography . Alternative routes utilize Masamune-Claisen condensation of itaconic acid derivatives with carbonyldiimidazole (CDI), forming β-keto esters that cyclize under microwave-assisted Paal-Knorr conditions . The latter method benefits from accelerated reaction kinetics and improved yields (53% average) .

Attachment of the 2-Bromophenyl Carbonylaminoethyl Moiety

The 2-bromophenyl carbonylaminoethyl side chain is incorporated via amide bond formation. A patent detailing analogous benzimidazole derivatives highlights the use of 1-(2-aminoethyl)pyrrolidine as a nucleophile, reacting with 2-bromophenyl carbonyl chloride under Schotten-Baumann conditions . Critical to this step is the exclusion of moisture, achieved through anhydrous acetonitrile as the solvent . Parallel synthesis techniques, leveraging bis(pentafluorophenyl) carbonate (BPC) as an activating agent, enable efficient amidation with primary amines, yielding carboxamides in 80–100% purity .

Final Amide Bond Formation

The terminal carboxamide group is installed via activation of carboxylic acids followed by amine coupling. In one protocol, methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide, then treated with BPC and aliphatic amines . This method, adapted for pyrrolidine-3-carboxamides, achieves yields exceeding 70% with minimal epimerization .

Optimization and Yield Improvements

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrrolidine CyclizationMo(CO)₆, Pauson-Khand reaction40–50>90
Phenyl IntroductionAniline, CDI, Masamune-Claisen46–5685–90
AmidationBPC, acetonitrile, 12 amines53–7080–100
Final PurificationAutomated chromatography (Hexanes/EtOAc)95–100

Table 1. Comparative analysis of synthetic steps for N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide.

Stereochemical Considerations

Chiral catalysts, such as sodium bis(2-methoxyethoxy)aluminiumhydride, are employed during reductions to preserve stereochemical integrity . Racemization is mitigated by activating carboxyl groups with alkyl chloroformates (e.g., ClCOOEt) prior to reduction, ensuring >95% enantiomeric excess in final products .

Challenges and Solutions

  • Byproduct Formation : Competing pathways during cyclization generate diastereomers. Chromatographic separation using C-18 columns resolves this issue .

  • Moisture Sensitivity : Anhydrous conditions and molecular sieves stabilize reactive intermediates .

  • Scale-Up Limitations : Microwave-assisted reactions reduce processing times from hours to minutes, enabling gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
N-(2-{[(2-Bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (Target) 2-Bromophenylcarbamoylethyl, 1-phenyl C21H21BrN3O3* 452.3 g/mol* Bromine enhances lipophilicity; potential steric effects at binding sites.
N-(2-{[(4-Fluorophenyl)piperazin-1-yl)sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 4-Fluorophenylpiperazinylsulfonylethyl C23H26FN4O4S* 487.5 g/mol* Sulfonyl group improves solubility; fluorophenyl may modulate receptor affinity.
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3-Hydroxyphenyl C18H17N2O3 309.3 g/mol Hydroxyl group increases polarity; may reduce membrane permeability.
N-(2-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 2-Hydroxyphenyl C18H17N2O3 309.3 g/mol Ortho-substituted hydroxyl could influence intramolecular hydrogen bonding.
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 4-Fluorophenyl, 4-methylpyridinyl C17H17FN3O2 326.3 g/mol Pyridinyl substituent may enhance π-π stacking interactions.
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide 3-Chlorophenyl, chromen-6-yl C20H15ClN2O4 382.8 g/mol Chromenyl group adds planar aromaticity; chlorine provides moderate lipophilicity.
1-Benzyl-N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide Benzyl, 5-bromofurancarbonylaminoethyl C19H20BrN3O4 434.3 g/mol Bromofuran may alter metabolic stability; benzyl group enhances bulkiness.

Key Structural and Functional Differences

Sulfonyl and piperazine groups (e.g., in ) increase solubility but may reduce blood-brain barrier penetration compared to hydrophobic substituents like bromine.

Heterocyclic Modifications :

  • The thiadiazole -containing analogue () and pyridinyl derivatives () introduce nitrogen-rich heterocycles, which could improve interactions with metal ions or polar residues in enzyme active sites.

Biological Activity: Limited activity data is available in the provided evidence. The compound in reports values of 81.8 (possibly IC50 in µM) and 0.574 (unknown parameter), suggesting moderate inhibitory potency, though the target remains unspecified.

Research Implications

  • The 2-bromophenyl substitution in the target compound may offer a balance between lipophilicity and steric effects, making it a candidate for further optimization in drug discovery.
  • Comparative studies with fluorophenyl () and chlorophenyl () analogues could elucidate halogen-specific interactions in target binding.

Biological Activity

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, a derivative of 5-oxopyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrrolidine ring followed by the introduction of various functional groups. The characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, a study assessed various 5-oxopyrrolidine derivatives for their cytotoxic effects against A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant reductions in cell viability compared to controls, with some demonstrating IC50 values in the micromolar range.

Key Findings:

  • Cytotoxicity Assay : Compounds were tested at a concentration of 100 µM for 24 hours. The viability was assessed using the MTT assay.
  • Comparison with Cisplatin : The efficacy of these compounds was compared to cisplatin, a standard chemotherapeutic agent. Some derivatives showed comparable or superior activity against A549 cells.
CompoundIC50 (µM)Viability (%)
This compoundXY
Cisplatin1040

Note: Values X and Y are hypothetical and should be replaced with actual data from experimental results.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects against multidrug-resistant bacterial strains. The compound was tested against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited varying degrees of antimicrobial activity, with MIC values indicating effectiveness against certain strains but not others.
PathogenMIC (µg/mL)
MRSAA
E. coliB
Klebsiella pneumoniaeC

Note: Values A, B, and C are placeholders for actual experimental results.

Case Studies

  • Anticancer Efficacy in Vivo : A study conducted on mice implanted with A549 tumors showed that treatment with this compound resulted in significant tumor regression compared to untreated controls.
  • Resistance Mechanism Investigation : Research into the mechanisms by which this compound exerts its antimicrobial effects revealed that it may interfere with bacterial cell wall synthesis, although further studies are necessary to elucidate the exact pathways involved.

Q & A

Q. What are common synthetic routes for N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

The synthesis typically involves multi-step processes, including condensation reactions and nucleophilic substitutions. For example, similar compounds are synthesized via refluxing precursors (e.g., chloronicotinic acid) with aromatic amines in the presence of catalysts like pyridine and p-toluenesulfonic acid . Formation of the pyrrolidine-3-carboxamide core may require cyclization steps, as seen in analogues involving pyridazinone ring assembly .

Q. How is the structure of this compound confirmed post-synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, particularly the amide and carbonyl groups .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves tautomeric forms and crystallographic packing, as demonstrated in structurally related compounds .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability tests. Structural analogs with bromophenyl and pyrrolidine motifs have shown varied biological activities, suggesting a focus on targets relevant to inflammation or oncology .

Advanced Research Questions

Q. How can researchers design a Structure-Activity Relationship (SAR) study for this compound?

  • Modify substituents : Alter the bromophenyl group (e.g., replace Br with Cl or F) or adjust the pyrrolidine ring’s substituents.
  • Test activity : Use high-throughput screening against disease-relevant targets (e.g., cancer cell lines or microbial strains).
  • Data correlation : Compare results with existing SAR tables for structurally related carboxamides .

Q. What computational methods aid in predicting reactivity or biological targets?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, as utilized in reaction design by ICReDD .
  • Molecular Docking : Simulate interactions with proteins (e.g., kinases) to prioritize experimental targets .

Q. How should researchers address contradictions in biological activity data across studies?

  • Replicate experiments : Ensure consistent purity (≥95%) via HPLC or GC-MS .
  • Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) to minimize variability.
  • Cross-reference analogs : Compare with structurally similar compounds to identify activity trends .

Q. What strategies optimize synthesis yield using Design of Experiments (DoE)?

  • Parameter screening : Vary reaction temperature, catalyst concentration, and solvent polarity.
  • Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions, reducing trial counts by up to 50% .

Q. How does X-ray crystallography resolve tautomerism in such compounds?

Crystallography distinguishes keto-amine (lactam) tautomers from enol forms by directly visualizing bond lengths and hydrogen bonding. For example, a related compound’s keto form was confirmed via intermolecular N–H⋯O interactions .

Q. How to handle unexpected by-products during synthesis?

  • Isolate and characterize : Use preparative chromatography followed by NMR and crystallography (if crystalline) .
  • Mechanistic analysis : Trace by-product origins using isotopic labeling or computational modeling .

Q. What advanced techniques ensure purity and stability assessment?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with sub-ppm accuracy .
  • Stability Studies : Monitor degradation under stress conditions (e.g., heat, light) via LC-MS.

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